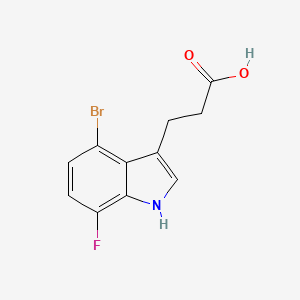
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Applications De Recherche Scientifique
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to more potent biological effects . The compound may influence signaling pathways, gene expression, and cellular processes, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
3-(4-Bromophenyl)propanoic Acid: Similar in structure but lacks the fluorine substitution, which may result in different biological activities and chemical properties.
Indole-3-acetic Acid: A naturally occurring plant hormone with a different substitution pattern, leading to distinct biological functions.
5-Fluoroindole: Another fluorinated indole derivative with different substitution positions, affecting its reactivity and applications.
These comparisons highlight the unique features of this compound, particularly its dual halogen substitutions, which can significantly influence its chemical behavior and biological activities.
Propriétés
Formule moléculaire |
C11H9BrFNO2 |
|---|---|
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
Clé InChI |
XYXANDAQUNGSPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CNC2=C1F)CCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





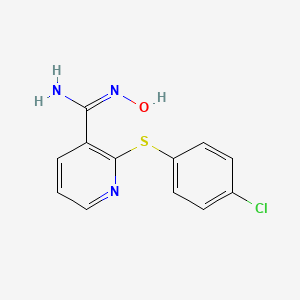
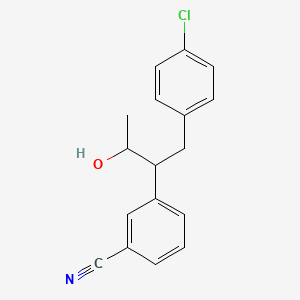
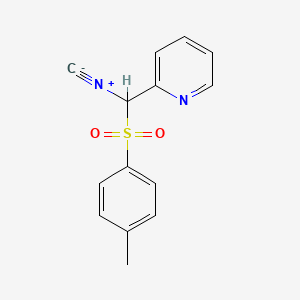

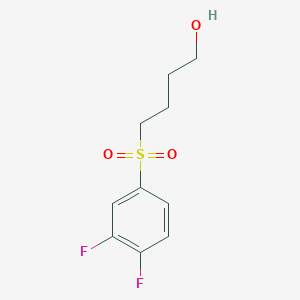
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
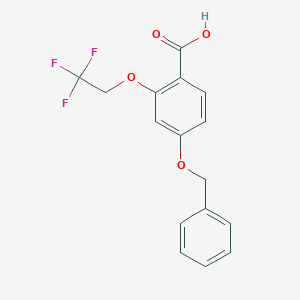

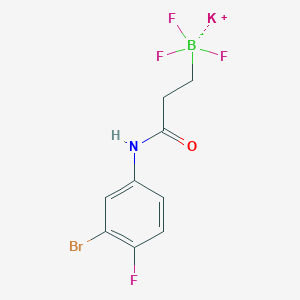
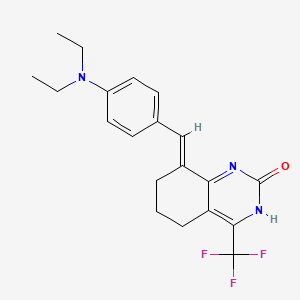
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
